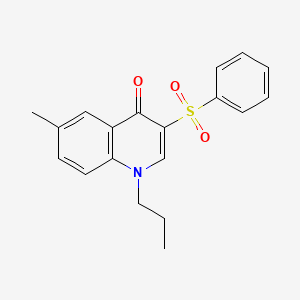

3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride is characterized by a benzene ring attached to a sulfonyl group (SO2Cl). The sulfonyl group is a good leaving group, making benzenesulfonyl chloride highly reactive towards nucleophiles .

Chemical Reactions Analysis

Benzenesulfonyl chloride exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .

Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colorless liquid with a pungent odor . It has a melting point of 13-15 °C and a boiling point of 251-252 °C . It is soluble in alcohol and insoluble in cold water .

Aplicaciones Científicas De Investigación

Anticancer Potential

Compounds with the 1,2,3,4-tetrahydroisoquinoline structure, similar to 3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one, have shown promising anticancer properties. A study by Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety and evaluated their in vitro anticancer activity on breast cancer cell lines. These compounds demonstrated potent cytotoxicity, indicating their potential as anticancer agents (Redda, Gangapuram, & Ardley, 2010).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of compounds related to 3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one have been explored. Ruanwas et al. (2010) studied the NLO absorption of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds. Some samples showed potential for optical limiting applications, highlighting the versatility of benzenesulfonyl-substituted compounds in photonic technologies (Ruanwas et al., 2010).

Antiparasitic Activity

Derivatives of 1,2,3,4-tetrahydroquinoline, such as 3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one, have been studied for their antiparasitic activity. Pagliero et al. (2010) synthesized new 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives and screened them for activity against Trypanosoma cruzi and Plasmodium falciparum. Some compounds demonstrated interesting activity with low cytotoxicity, suggesting potential as antiparasitic agents (Pagliero, Lusvarghi, Pierini, Brun, & Mazzieri, 2010).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzenesulfonyl derivatives, it can be hypothesized that it might undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzenesulfonyl derivatives have been reported to be involved in various biochemical pathways, including those related to the synthesis of tetrapyrroles

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Benzenesulfonyl derivatives have been reported to exhibit various biological activities, including inhibitory activity against human neutrophil elastase

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of benzenesulfonyl derivatives can be affected by the acidity or basicity of the environment

Safety and Hazards

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-3-11-20-13-18(24(22,23)15-7-5-4-6-8-15)19(21)16-12-14(2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCBRJGKLIBZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)

![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)

![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)

![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)

![2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)